2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C16H17F2NO5S and its molecular weight is 373.37. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
One notable application is in the field of herbicides. A study involving a series of sulfonanilides, which share structural motifs with the compound , revealed significant herbicidal activities against paddy weeds while maintaining selectivity against rice plants. The research emphasized the importance of the difluoromethyl compound for controlling weeds, including Echinochloa oryzicola, demonstrating a broad spectrum of weed control (Yoshimura et al., 2011).
Chemosensors for Metal Ions
Another application is in the development of chemosensors. A phenoxazine-based fluorescent chemosensor, structurally similar to the target compound, was synthesized for the discriminative detection of Cd2+ and CN− ions. This sensor exhibited significant potential for bio-imaging applications in live cells and zebrafish, showcasing the versatility of such compounds in environmental and biological monitoring (Ravichandiran et al., 2020).
Organic Synthesis Methodologies
In the realm of organic synthesis, compounds with similar sulfone and furan functionalities have been utilized in various synthetic protocols. For example, a study detailed the copper/silver-mediated synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, providing an efficient route to such derivatives under mild conditions (Li & Liu, 2014). Additionally, the Diels-Alder cycloaddition reaction involving substituted furans highlighted the utility of these compounds in constructing complex molecular architectures with high yields and selectivity (Arjona et al., 1998).
Catalysis and Reaction Media
Further research has explored the use of related sulfonamides as catalysts or reaction media in organic reactions. A review on triflamides and triflimides emphasized their roles in enhancing the efficiency of various reactions due to their unique chemical properties, such as high NH-acidity and strong electron-withdrawing capabilities. These compounds have been applied in cycloaddition reactions, Friedel–Crafts reactions, and many others, underlining their importance in organic synthesis, catalysis, and potentially in agricultural applications (Moskalik & Astakhova, 2022).
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO5S/c1-23-9-7-19(10-12-6-8-24-11-12)15(20)13-4-2-3-5-14(13)25(21,22)16(17)18/h2-6,8,11,16H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMREGOSYZHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.